8-Acetylneosolaniol

Vue d'ensemble

Description

8-Acetylneosolaniol is a type A trichothecene mycotoxin produced by certain Fusarium species. It is a secondary metabolite known for its toxic properties and is often found in contaminated agricultural products. This compound is part of a larger group of trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylneosolaniol involves the acetylation of neosolaniol. This process typically requires the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired position .

Industrial Production Methods: Industrial production of this compound is generally achieved through the cultivation of Fusarium species that naturally produce this compound. The fungi are grown in controlled environments, and the mycotoxins are extracted and purified from the culture medium. This method leverages the natural biosynthetic pathways of the fungi to produce the compound efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Acetylneosolaniol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into less toxic forms.

Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.

Major Products Formed:

Hydroxylated derivatives: Formed through oxidation.

Reduced forms: Resulting from reduction reactions.

Different esters: Produced through substitution reactions.

Applications De Recherche Scientifique

Agricultural Applications

Inhibition of Parasitic Weeds

One of the most significant applications of 8-acetylneosolaniol is its ability to inhibit the germination of parasitic weeds, particularly Striga hermonthica. Research indicates that this compound can completely inhibit the germination of Striga at concentrations as low as 24 µM. The inhibitory effects are attributed to the acetylation of hydroxyl moieties, enhancing its potency compared to other trichothecenes like neosolaniol and T-2 toxin .

Table 1: Inhibitory Effects of Trichothecenes on Striga hermonthica

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 24 | 100 |

| Neosolaniol | Varies | Moderate |

| T-2 Toxin | Varies | Low |

This property makes this compound a candidate for developing natural herbicides, potentially reducing reliance on synthetic chemicals in agriculture.

Toxicological Research

Understanding Mycotoxin Mechanisms

This compound is part of a broader class of trichothecenes that are studied for their toxicological effects on humans and animals. Research has shown that these compounds can disrupt protein synthesis, leading to various adverse health effects. The European Food Safety Authority has established tolerable daily intake levels for trichothecenes, including those derived from Fusarium species .

Case Study: Toxicity Assessment in Livestock

A study assessed the impact of dietary exposure to trichothecenes in livestock. It highlighted that even low levels of exposure to compounds like this compound could lead to significant health issues, including immune suppression and reproductive toxicity .

Medicinal Potential

Anticancer Activity

Recent studies have begun to explore the potential anticancer properties of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, although more research is needed to elucidate its mechanisms and efficacy in vivo .

Table 2: Cytotoxicity Studies on this compound

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | TBD | Potential anticancer activity |

| MDA-MB-231 | TBD | Further investigation required |

Biosynthesis Insights

Understanding the biosynthetic pathways leading to the production of this compound is crucial for both agricultural and medicinal applications. Research indicates that specific genes, such as Tri16, are involved in the esterification processes that produce this compound from its precursors . This knowledge can aid in genetic engineering efforts aimed at enhancing the production of beneficial mycotoxins while minimizing harmful ones.

Mécanisme D'action

8-Acetylneosolaniol exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the polypeptide chain. This inhibition leads to cell death and is the basis for its toxic properties. The compound also affects other cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Neosolaniol: A precursor to 8-Acetylneosolaniol, differing by the absence of the acetyl group.

T-2 Toxin: Another type A trichothecene with similar toxic properties but different structural features.

4,15-Diacetoxyscirpenol: A related compound with two acetyl groups at different positions.

Uniqueness: this compound is unique due to its specific acetylation pattern, which influences its biological activity and toxicity. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for studying the mechanisms of trichothecene toxicity and for potential therapeutic applications .

Activité Biologique

8-Acetylneosolaniol (8-Ac-NEO) is a trichothecene mycotoxin produced by various fungal species, particularly within the genus Fusarium. This compound has garnered attention due to its biological activities, including neuroprotective effects, cytotoxicity, and potential implications in agricultural contexts as a phytotoxin. This article synthesizes current research findings on the biological activity of 8-Ac-NEO, highlighting its mechanisms of action, effects on human and animal health, and its role in plant pathology.

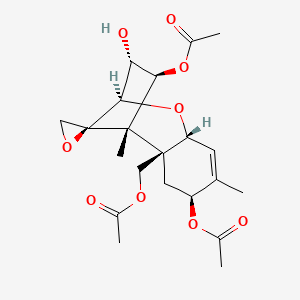

Chemical Structure and Biosynthesis

8-Ac-NEO is characterized by an acetyl group at the C-8 position of the neosolaniol backbone. The biosynthesis of 8-Ac-NEO involves several enzymatic steps, including hydroxylation and esterification reactions mediated by specific genes such as Tri1 and Tri16 in Fusarium species. These genes encode enzymes responsible for the modification of trichothecene compounds, leading to the production of various derivatives including 8-Ac-NEO .

Biological Activities

1. Neuroprotective Effects

Recent studies have demonstrated that 8-Ac-NEO exhibits significant neuroprotective activity against glutamate-induced cytotoxicity in HT22 neuronal cells. This effect suggests that 8-Ac-NEO may have therapeutic potential in neurodegenerative diseases where glutamate toxicity is a contributing factor .

2. Cytotoxicity

The cytotoxic effects of 8-Ac-NEO have been evaluated in various cell lines. It has shown varying degrees of cytotoxicity against Vero cells, with studies indicating that it can induce cell death at certain concentrations. The IC50 values for 8-Ac-NEO are critical for assessing its safety in agricultural applications and potential health risks .

3. Antimicrobial Activity

Although primarily studied for its toxicity, some research indicates that 8-Ac-NEO may possess antimicrobial properties against specific bacterial strains. This dual activity highlights its potential use as both a phytotoxin and a candidate for developing antimicrobial agents .

Case Studies

Several case studies have explored the implications of 8-Ac-NEO in agricultural settings:

- Fungal Pathogenicity : In studies involving Fusarium species, 8-Ac-NEO was identified as a virulence factor contributing to the pathogenicity of these fungi on crops. The presence of this mycotoxin can lead to significant crop losses, emphasizing the need for effective management strategies in agriculture .

- Toxicological Assessments : Research has focused on the acute toxicity of 8-Ac-NEO in animal models, particularly in poultry. One study reported that exposure to this compound resulted in notable adverse effects on growth and health in one-day-old broiler chicks .

Data Summary

The following table summarizes key findings related to the biological activity of 8-Ac-NEO:

Propriétés

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-4,11-diacetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O9/c1-10-6-15-20(8-26-11(2)22,7-14(10)28-12(3)23)19(5)17(29-13(4)24)16(25)18(30-15)21(19)9-27-21/h6,14-18,25H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQPSTSCCIEMEI-HXZSLLSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65041-92-1 | |

| Record name | Neosoloaniol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065041921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxydiacetoxyscirpenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.